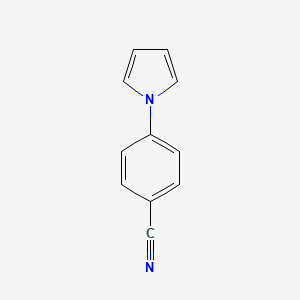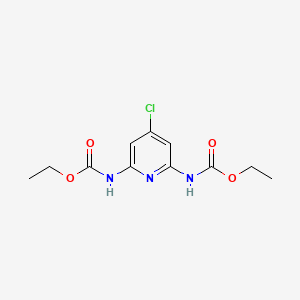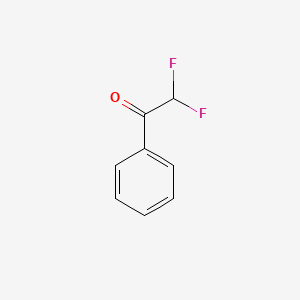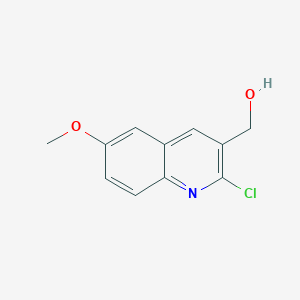
2-氯-6-甲氧基喹啉-3-甲醇
描述
2-Chloro-6-methoxyquinoline-3-methanol is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-methoxyquinoline-3-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methoxyquinoline-3-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2-氯-6-甲氧基喹啉-3-甲醇:科学研究应用的综合分析
有机合成: 2-氯-6-甲氧基喹啉-3-甲醇作为有机合成中的原料,尤其是在各种化学中间体的生产中发挥作用。 它被用于合成油漆、塑料、合成树脂和染料,为这些材料的开发提供特定的所需特性 .
香料和调味品的生产: 该化合物也用于香料和调味品的生产。 它的化学结构使其能够用作溶剂或中间体,赋予或增强这些产品中的芳香特性 .
荧光探针: 在科学研究中,2-氯-6-甲氧基喹啉-3-甲醇被用于制备荧光探针,如 2-氯-6-甲氧基-3-苯基腙喹啉 (Cl-MPHQ)。 这些探针在需要通过荧光检测和测量各种物质的实验中至关重要 .
作用机制
Target of Action
This compound is a unique chemical provided to early discovery researchers
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-6-methoxyquinoline-3-methanol are currently unknown . As a unique chemical, it may have potential effects on various biochemical pathways, but these effects and their downstream consequences require further investigation.
生化分析
Biochemical Properties
2-Chloro-6-methoxyquinoline-3-methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways.
Cellular Effects
The effects of 2-Chloro-6-methoxyquinoline-3-methanol on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are essential for cell signaling . Additionally, it can alter gene expression patterns, leading to changes in cellular function and metabolism.
Molecular Mechanism
At the molecular level, 2-Chloro-6-methoxyquinoline-3-methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites . This binding interaction can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-6-methoxyquinoline-3-methanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function.
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methoxyquinoline-3-methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity without causing toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
2-Chloro-6-methoxyquinoline-3-methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Chloro-6-methoxyquinoline-3-methanol is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . This distribution can influence its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of 2-Chloro-6-methoxyquinoline-3-methanol is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
属性
IUPAC Name |
(2-chloro-6-methoxyquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKPSGFLKITYGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357713 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92172-83-3 | |
| Record name | 2-Chloro-6-methoxyquinoline-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

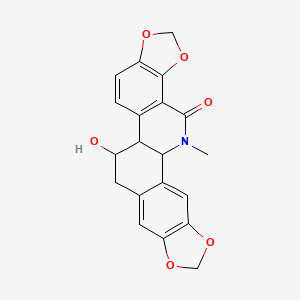
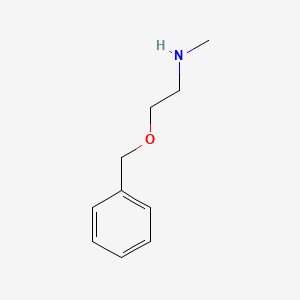
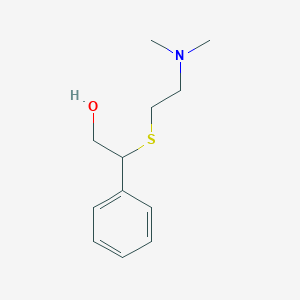
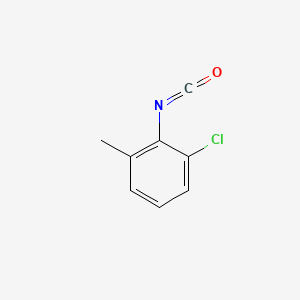

![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)
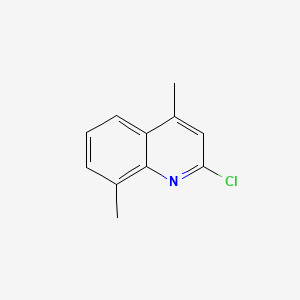

![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)

